4-Cyclohexyl-1,6-dimethylpiperidin-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1,6-dimethylpiperidin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of cyclohexyl-substituted piperidines . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-1,6-dimethylpiperidin-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, aldehydes, and more saturated derivatives .
Scientific Research Applications
4-Cyclohexyl-1,6-dimethylpiperidin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1,6-dimethylpiperidin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
4-Cyclohexyl-1,6-dimethylpiperidin-2-ol can be compared with other piperidine derivatives such as:
4-Cyclohexylpiperidine: Lacks the additional methyl groups, which may influence its chemical reactivity and biological activity.
1,6-Dimethylpiperidine: Lacks the cyclohexyl group, affecting its steric and electronic properties.
Piperidine: The parent compound, which serves as a basic structure for many derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H25NO |
---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
4-cyclohexyl-1,6-dimethylpiperidin-2-ol |
InChI |
InChI=1S/C13H25NO/c1-10-8-12(9-13(15)14(10)2)11-6-4-3-5-7-11/h10-13,15H,3-9H2,1-2H3 |
InChI Key |
ZBTCSKSPLZLELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C)O)C2CCCCC2 |
Origin of Product |
United States |
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